molecular formula C20H14F2N6O3S2 B2521441 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 872608-48-5

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2521441
CAS No.: 872608-48-5
M. Wt: 488.49
InChI Key: VZAGUWDTNWLXIH-UHFFFAOYSA-N
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Description

The compound N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide features a dihydropyrimidinone core functionalized with a thioether-linked benzo[d]thiazole acetamide and a 3,4-difluorobenzamide group. The benzo[d]thiazole group is known for enhancing binding affinity in enzyme targets, while the difluorobenzamide moiety may improve metabolic stability and solubility .

Properties

CAS No.

872608-48-5

Molecular Formula

C20H14F2N6O3S2

Molecular Weight

488.49

IUPAC Name

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C20H14F2N6O3S2/c21-10-6-5-9(7-11(10)22)17(30)26-15-16(23)27-19(28-18(15)31)32-8-14(29)25-20-24-12-3-1-2-4-13(12)33-20/h1-7H,8H2,(H,26,30)(H,24,25,29)(H3,23,27,28,31)

InChI Key

VZAGUWDTNWLXIH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex compound with significant potential in medicinal chemistry. This article delves into its biological activities, including anticancer properties, enzyme inhibition, and other therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N6O3S2C_{20}H_{16}N_{6}O_{3}S_{2}, and it possesses a molecular weight of 452.51 g/mol. The compound features a thiazole moiety linked to a pyrimidine structure, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to the compound . For example, derivatives of 2-aminobenzothiazole were synthesized and evaluated for their cytotoxic effects against various cancer cell lines such as A549 (lung cancer), Colo205 (colon cancer), and MCF7 (breast cancer) using the MTT assay. Notably, some compounds demonstrated IC50 values comparable to established chemotherapeutics like etoposide .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound EColo20510
Compound FU9370.131
Compound GVarious leukemia lines0.161

Enzyme Inhibition

The compound's structural components suggest potential activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. Research on similar compounds has shown that those with thiazole and pyrimidine functionalities exhibit significant AChE inhibitory activity. For instance, a related study reported an IC50 value of 2.7 µM for a benzothiazole derivative .

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:

  • Cytotoxicity : The presence of the benzothiazole moiety is known to enhance the cytotoxic effects on tumor cells by inducing apoptosis.
  • Enzyme Inhibition : The thioether linkage may facilitate binding to active sites of enzymes such as AChE, leading to inhibition and subsequent therapeutic effects in neurodegenerative conditions.

Case Studies

In vitro studies have been conducted on various derivatives of benzothiazole-pyrimidine hybrids, revealing promising results in terms of both anticancer and enzyme inhibitory activities:

  • Study on Anticancer Efficacy : A series of synthesized compounds were tested against human tumor cell lines with some displaying significant cytotoxicity and selectivity towards cancerous cells .
  • AChE Inhibition Study : Compounds containing a benzothiazole core were evaluated for their ability to inhibit AChE, with results indicating strong potential for treating Alzheimer's disease .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. For instance, benzothiazole derivatives have been shown to exhibit significant antibacterial and antifungal activities. The incorporation of the thiazole moiety enhances the compound's interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria and fungi .

Case Study: Antimicrobial Evaluation

In a study evaluating various benzothiazole derivatives, compounds similar to N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide were tested against standard bacterial strains. The results indicated that certain derivatives exhibited lower Minimum Inhibitory Concentrations (MICs) compared to traditional antibiotics, suggesting their potential as new antimicrobial agents .

Antidiabetic Activity

The compound has also been investigated for its antidiabetic properties. Research indicates that derivatives containing the benzothiazole structure can inhibit enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. This inhibition can lead to reduced postprandial glucose levels, making these compounds promising candidates for managing Type II diabetes .

Case Study: Inhibition Studies

In vitro studies demonstrated that derivatives similar to this compound showed IC50 values indicating strong inhibition against α-glucosidase compared to standard drugs like Acarbose. This suggests that these compounds could be developed into effective antidiabetic medications .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Compounds with a thiazole ring have been reported to inhibit heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation and survival. By targeting Hsp90, these compounds can disrupt cancer cell growth and induce apoptosis .

Case Study: Hsp90 Inhibition

A library of benzothiazole-based Hsp90 inhibitors was synthesized and evaluated for their antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer). The results showed that several compounds exhibited significant growth inhibition, indicating their potential as anticancer agents .

Summary Table of Applications

ApplicationMechanism of ActionKey Findings
AntimicrobialDisrupts microbial cell functionLower MICs compared to standard antibiotics
AntidiabeticInhibits α-glucosidase and α-amylaseStrong IC50 values indicating effective inhibition
AnticancerInhibits Hsp90Significant growth inhibition in cancer cell lines

Comparison with Similar Compounds

Structural Analogues and Key Features

The table below summarizes structural and functional comparisons with related compounds:

Compound Name / ID Core Structure Key Substituents Biological Activity Synthesis Highlights
Target Compound Dihydropyrimidinone Benzo[d]thiazole, 3,4-difluorobenzamide Inferred kinase inhibition Thioether linkage, amidation
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 20, ) Dihydropyrimidinone Trifluoromethyl-benzo[d]thiazole, methoxy CK1-specific kinase inhibition Nucleophilic substitution, cyclization
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () 1,2,4-Triazole Difluorophenyl, sulfonyl Antimicrobial potential Tautomerization, NaOH-mediated cyclization
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide () Thieno[2,3-d]pyrimidine Trifluoromethyl phenoxy, methoxy Antimicrobial, antifungal Friedel-Crafts acylation, Suzuki coupling
Key Observations:

Core Structure Influence: The dihydropyrimidinone core (target compound and Compound 20) is associated with kinase inhibition due to its planar, heterocyclic nature, which facilitates ATP-binding pocket interactions. In contrast, triazole () and thieno-pyrimidine () cores exhibit broader antimicrobial activities . The thioether linkage in the target compound and Compound 20 enhances stability compared to ester or ether linkages in other analogs .

Substituent Effects: Fluorinated Groups: The 3,4-difluorobenzamide in the target compound likely improves solubility and metabolic resistance over non-fluorinated analogs (e.g., ’s sulfonyl derivatives). Benzo[d]thiazole vs. Thieno-pyrimidine: The benzo[d]thiazole group (target compound, Compound 20) is structurally rigid, favoring selective enzyme interactions, while thieno-pyrimidine () offers π-stacking capabilities for DNA intercalation in antimicrobial contexts .

Pharmacological and Functional Insights

  • Antimicrobial Activity: ’s triazole-thiones and ’s thieno-pyrimidines show broad-spectrum activity, but the target compound’s benzo[d]thiazole and fluorinated groups may shift efficacy toward Gram-positive pathogens .
  • Antioxidant Potential: Thiazole/thiadiazole derivatives () exhibit antioxidant properties; however, the target compound’s lack of free thiol groups may limit such activity .

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step reactions, including:

  • Thiazole ring formation using 2-aminobenzothiazole derivatives.
  • Pyrimidine ring construction via cyclization of thiourea intermediates with β-keto esters under acidic conditions.
  • Acetamide group introduction through nucleophilic substitution or coupling reactions.
    Optimization strategies:
  • Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility and reaction kinetics .
  • Monitor intermediates via thin-layer chromatography (TLC) or HPLC to ensure purity at each stage .
  • Adjust temperature (60–80°C) and catalysts (e.g., triethylamine) to reduce side reactions .

Basic: Which spectroscopic techniques are most effective for characterizing its structure and confirming purity?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to resolve aromatic protons, thioether linkages, and amide bonds .
  • High-resolution mass spectrometry (HRMS) for exact molecular weight confirmation .
  • IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced: How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?

Resolve discrepancies by:

  • Conducting dose-response assays in triplicate with standardized cell lines (e.g., MCF-7 for anticancer studies) .
  • Validating results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .
  • Analyzing structural analogs (e.g., fluorobenzamide vs. chlorobenzamide derivatives) to isolate substituent effects .
  • Applying multivariate statistical analysis to account for batch-to-batch variability .

Advanced: What experimental design principles should guide structure-activity relationship (SAR) studies for this compound?

  • Systematic substituent variation : Replace 3,4-difluorobenzamide with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects .
  • Bioisosteric replacements : Swap the thiazole ring with oxadiazole or thiadiazole to evaluate ring flexibility .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes against target proteins (e.g., EGFR kinase) .

Advanced: What computational methods are suitable for predicting its metabolic stability and off-target interactions?

  • Quantum mechanical calculations (e.g., DFT) to map reactive sites prone to oxidation or hydrolysis .
  • CYP450 inhibition assays with human liver microsomes to identify metabolic pathways .
  • QSAR models trained on analogs with known ADME profiles to predict bioavailability .

Advanced: How can thermal and photolytic stability be assessed to inform storage and handling protocols?

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C suggests thermal stability) .
  • Forced degradation studies : Expose to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS .
  • Store under inert atmosphere (N₂) at -20°C in amber vials to prevent oxidation and photolysis .

Basic: What safety precautions are essential when handling this compound in vitro?

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
  • Work in a fume hood to minimize inhalation risks.
  • Neutralize waste with 1M NaOH before disposal due to potential thiol reactivity .

Advanced: How should in vivo efficacy studies be designed to minimize confounding variables?

  • Use randomized block designs with matched animal cohorts for tumor xenograft models .
  • Include positive controls (e.g., cisplatin for anticancer studies) and vehicle-only groups.
  • Monitor pharmacokinetics (Cmax, AUC) to correlate dose with efficacy .

Advanced: What metabolomics approaches can identify its primary metabolites and metabolic pathways?

  • LC-MS/MS-based untargeted metabolomics to detect phase I/II metabolites in liver microsomes .
  • Stable isotope labeling (e.g., ¹³C) to trace metabolic fate in animal models .

Basic: Which in vitro assays are recommended for initial bioactivity screening?

  • Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination against S. aureus and E. coli .
  • Anticancer : MTT assay on HCT-116 or HeLa cells with IC₅₀ calculation .
  • Anti-inflammatory : ELISA-based TNF-α inhibition in LPS-stimulated macrophages .

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